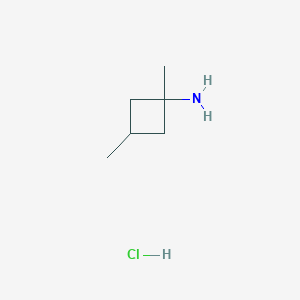
1,3-Dimethylcyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClN . It is a derivative of cyclobutane .
Molecular Structure Analysis
The molecular weight of this compound is 135.64 . The InChI code for this compound is 1S/C6H13N.ClH/c1-5-3-6(2,7)4-5;/h5H,3-4,7H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .科学的研究の応用
Modular Synthons for Medicinal Chemistry
1,3-Dimethylcyclobutan-1-amine hydrochloride derivatives have been synthesized as protected α-aminocyclobutanones, serving as modular synthons. These compounds facilitate access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. The versatility of these synthons allows for the creation of amide and sulfonamide-functionalized derivatives, demonstrating their potential in the design of novel inhibitors for therapeutic applications (Habeeb Mohammad et al., 2020).
Bioconjugation in Aqueous Media
The study of amide formation in aqueous media using carbodiimide reagents, such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), provides insights into bioconjugation strategies. These strategies are essential for linking carboxylic acids and amines in biological molecules, impacting drug delivery and biomolecule labeling techniques. The reactivity and stability of EDC in various pH conditions offer valuable data for optimizing bioconjugation reactions in biomedical research (Nakajima & Ikada, 1995).
Anticancer Drug Development
Compounds containing the 1,3-dimethylcyclobutan-1-amine motif have been explored for their anticancer properties. Mixed-NH3/amine platinum (II) complexes featuring cyclobutane derivatives exhibit marked cytotoxicity toward cancer cells by selectively inducing apoptosis, while sparing normal cells. This selectivity and ability to overcome drug resistance in cancer cells like SK-OV-3 highlight the potential of these complexes in developing new platinum-based anticancer drugs (Liu et al., 2013).
Material Science Applications
In material science, the reactivity and structural properties of cyclobutane derivatives are utilized in synthesizing novel materials. Electrospray ionization mass spectrometry (ESI-MS) studies on radical cation chain reactions in solution reveal the potential of these compounds in forming complex molecular structures through electron-transfer-initiated reactions. Such research underscores the importance of cyclobutane derivatives in developing new materials with unique properties (Meyer & Metzger, 2003).
Molecular Docking and Drug Design
Exploration of experimental and theoretical properties of cyclobutane derivatives through DFT/TD-DFT studies and molecular docking offers insights into their interaction with biological targets. Such studies are crucial for understanding the molecular basis of drug action and designing compounds with enhanced biological activity. The application of these compounds in drug design is demonstrated by their interactions with various receptors, indicating their potential as leads in pharmaceutical research (Fatima et al., 2021).
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
1,3-dimethylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-6(2,7)4-5;/h5H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUCRTXKRUFLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2172496-33-0 |
Source


|
| Record name | 1,3-dimethylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B2992884.png)
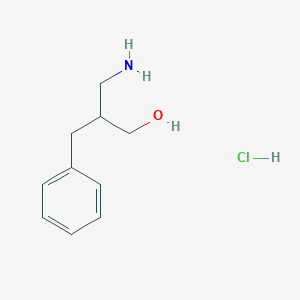

![6-(3-Chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992887.png)
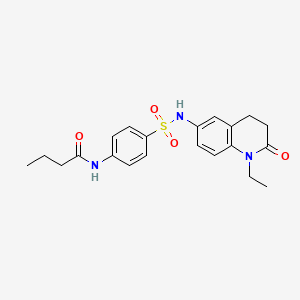
![4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2992890.png)
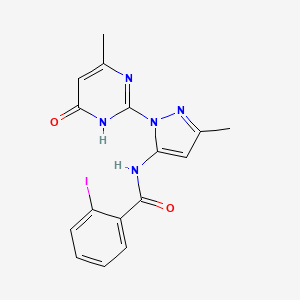
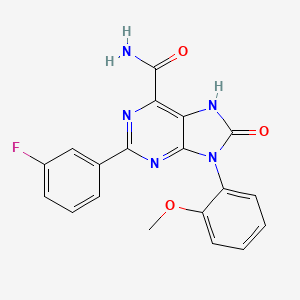
![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methyl-2,3-dihydroindole](/img/structure/B2992899.png)
![3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole](/img/structure/B2992900.png)

![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)
![methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2992906.png)
![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)